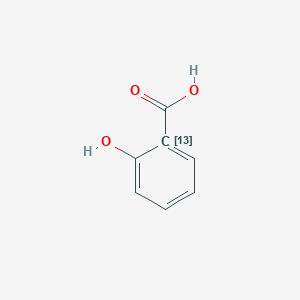
2-Hydroxybenzoic-1-13C acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its chemical formula is C₇H₆O₃ .
- Salicylic acid is well-known for its use in skincare products due to its exfoliating and anti-inflammatory properties. The ^13C-labeled version has applications in research and pharmaceutical studies.
2-Hydroxybenzoic-1-13C acid: is a derivative of salicylic acid, where one of the carbon atoms in the benzene ring is replaced with a ^13C isotope.
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- Salicylic acid’s primary mechanism involves inhibiting cyclooxygenase (COX) enzymes, particularly COX-2.
- It reduces the production of prostaglandins, which are involved in inflammation and pain.
- Additionally, it has keratolytic effects, promoting skin cell turnover.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C7H6O3 |
|---|---|
Molecular Weight |
139.11 g/mol |
IUPAC Name |
6-hydroxy(113C)cyclohexa-1,3,5-triene-1-carboxylic acid |
InChI |
InChI=1S/C7H6O3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H,(H,9,10)/i5+1 |
InChI Key |
YGSDEFSMJLZEOE-HOSYLAQJSA-N |
Isomeric SMILES |
C1=CC=[13C](C(=C1)O)C(=O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Rel-((1R,4S,5S)-2-azabicyclo[2.1.1]hexan-5-yl)methanol](/img/structure/B12981272.png)
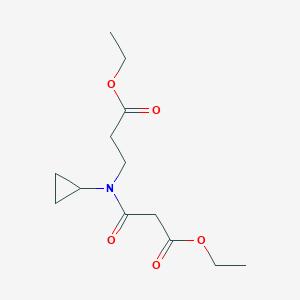
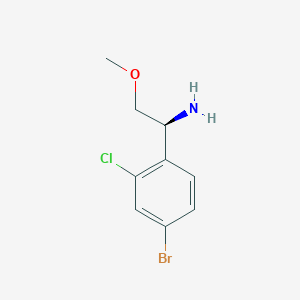
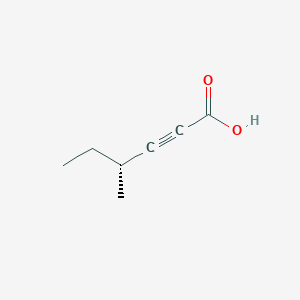

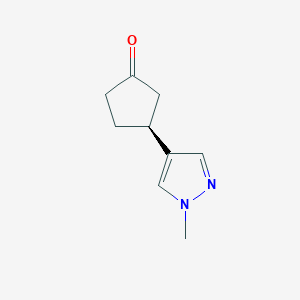


![Methyl 4-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylate](/img/structure/B12981338.png)

![2-Oxabicyclo[2.1.1]hexane-4-carbonitrile](/img/structure/B12981346.png)
![Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B12981356.png)
![2,2-Difluoro-3-(p-tolyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B12981378.png)
